4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
[4-[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]phenyl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FO4/c21-16-8-6-15(7-9-16)18(22)12-5-14-3-10-17(11-4-14)25-20(23)19-2-1-13-24-19/h1-13H/b12-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGXOGCFBSPRNI-LFYBBSHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate typically involves the following key steps:
Starting with a fluorophenyl derivative, such as 4-fluorobenzaldehyde, as the precursor.
The synthesis proceeds via a Claisen-Schmidt condensation reaction with furan-2-carboxaldehyde, forming the enone intermediate.
The resulting enone is then esterified using standard esterification techniques, forming the final product.
The reaction conditions often include the use of base catalysts such as sodium hydroxide or potassium hydroxide, and the process is carried out under controlled temperatures, usually between 40-60°C, to ensure the formation of the desired product with high yield.
Industrial Production Methods
Industrial production of this compound typically scales up the laboratory synthesis routes. Large-scale reactors and continuous flow systems are employed to manage the synthesis efficiently. Advanced purification techniques, such as recrystallization and chromatography, are used to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups.
Reduction: : Reduction reactions can modify the double bonds within the structure.
Substitution: : Electrophilic and nucleophilic substitutions can occur at the fluorophenyl ring and furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituting Agents: : Halogens, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance:
Oxidation might yield carboxylic acid derivatives.
Reduction could produce alcohols or alkanes.
Substitution could introduce various functional groups, enhancing the compound's chemical diversity.
Wissenschaftliche Forschungsanwendungen
4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate is widely used in scientific research due to its versatile properties:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential interaction with biological targets.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Used in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects through several mechanisms:
Molecular Targets: : It can bind to specific proteins or enzymes, modulating their activity.
Pathways: : It interacts with cellular pathways, potentially affecting processes like cell growth, apoptosis, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Research Methods and Analytical Tools
- Crystallography : Tools like Mercury CSD enable visualization of crystal structures and intermolecular interactions, critical for comparing packing motifs .
- Computational Modeling : Density-functional theory (DFT) methods, such as those described by Becke, aid in predicting electronic properties and stability .
- Structure Determination : SHELX software remains a standard for refining chalcone crystal structures, ensuring accurate dihedral angle measurements .
Biologische Aktivität
The compound 4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate , with the CAS number 331460-81-2 , is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
The molecular formula of 4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate is C23H17FO3 , with a molecular weight of approximately 360.384 g/mol . The structure features a furan ring and a fluorophenyl moiety, which may contribute to its biological activity through various interactions at the molecular level.
Research indicates that compounds similar to 4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate may exert their effects through multiple mechanisms:
- Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies on related furan derivatives demonstrated significant inhibition of tubulin polymerization, with some compounds exhibiting IC50 values lower than that of colchicine, a well-known tubulin inhibitor .
- Apoptosis Induction : The ability to induce apoptosis in cancer cells is critical for anticancer agents. Compounds structurally related to the target compound have been associated with increased apoptosis rates in various cancer cell lines, suggesting that 4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate may share this property .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate and its analogs:
Case Studies
A notable study investigated the synthesis and biological evaluation of novel furan derivatives, including those structurally similar to 4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate. The research highlighted that certain derivatives exhibited potent antitumor activity against leukemia cell lines, demonstrating their potential as effective anticancer agents .
Another investigation into chromone-based compounds revealed that modifications leading to enhanced interactions with tubulin could significantly increase cytotoxic activity. This suggests that similar structural modifications in 4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate might yield even more potent derivatives .
Q & A
Q. What are the key synthetic routes for 4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step process, including:
- Step 1 : Formation of the α,β-unsaturated ketone via aldol condensation between 4-fluorobenzaldehyde and an appropriate ketone under basic conditions (e.g., NaOH/EtOH) .
- Step 2 : Esterification of the furan-2-carboxylate moiety using coupling reagents like DCC/DMAP in anhydrous dichloromethane .
- Step 3 : Final purification via column chromatography with gradient elution (hexane:ethyl acetate).
Critical Parameters : - Temperature : Excess heat during aldol condensation may lead to side reactions (e.g., over-oxidation) .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity in enone formation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce purity; HPLC monitoring is recommended .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of techniques is required:
- Note : Mass spectrometry (ESI-MS) with m/z ~380 [M+H]⁺ confirms molecular weight .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental data regarding the compound’s electronic properties?
- Methodological Answer :
- Step 1 : Perform DFT calculations (B3LYP/6-31G*) to predict UV-Vis absorption bands and compare with experimental spectra .
- Step 2 : Use time-dependent DFT (TD-DFT) to model excited-state behavior. Discrepancies in λ_max > 10 nm suggest solvent effects or crystal packing forces not accounted for computationally .
- Step 3 : Validate via cyclic voltammetry to measure HOMO-LUMO gaps; deviations >0.3 eV indicate limitations in basis sets or solvation models .
Q. What experimental strategies are recommended for optimizing regioselectivity in derivatization reactions involving this compound’s α,β-unsaturated ketone moiety?
- Methodological Answer :
- Catalyst Screening : Test Pd(II)/Cu(I) systems for Michael additions; bulky ligands (e.g., PPh₃) favor β-site selectivity .
- Solvent Effects : Low-polarity solvents (toluene) reduce charge separation, enhancing nucleophilic attack at the β-carbon .
- Kinetic Control : Maintain temperatures <50°C to avoid thermodynamic control, which may favor undesired γ-adducts .
Q. What methodologies are appropriate for assessing the environmental fate and ecotoxicological impacts of this compound?
- Methodological Answer : Adopt a tiered approach:
- Tier 1 : Measure logP (octanol-water) via shake-flask method; values >3 indicate bioaccumulation risk .
- Tier 2 : Conduct OECD 301D biodegradation tests; <10% degradation in 28 days classifies it as persistent .
- Tier 3 : Use Daphnia magna acute toxicity assays (EC₅₀ < 1 mg/L signals high aquatic toxicity) .
- Data Integration : Combine results with QSAR models to predict long-term ecosystem impacts .
Contradiction Analysis
- Synthetic Yield Variability : reports 60–75% yields for analogous compounds using ZnCl₂, while achieves 85% with BF₃·Et₂O. This suggests catalyst choice significantly impacts efficiency, necessitating iterative screening for the target compound.
- Crystallographic vs. NMR Data : XRD in confirms planar enone geometry, whereas NMR coupling constants (J = 15–16 Hz) in may suggest slight non-planarity due to crystal packing. Resolve via variable-temperature NMR.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
